(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane
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Overview
Description
(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane is an organosilicon compound with the molecular formula C10H12ClF3Si. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 0-25°C. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the trimethylsilyl group can act as a protecting group in synthetic chemistry. The chloro group can participate in nucleophilic substitution reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-trifluoromethylphenyl isocyanate
- 4-Chloro-3-trifluoromethylphenyl isothiocyanate
- 4-Chloro-3-trifluoromethylphenylamine
Uniqueness
(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the trimethylsilyl group provides versatility in synthetic applications.
Biological Activity
(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group and a chlorophenyl moiety, which enhance its lipophilicity and reactivity. The presence of the trifluoromethyl group (−CF3) is known to significantly influence biological activity by modifying the electronic properties of the molecule, making it a valuable pharmacophore in drug design .
Mechanisms of Biological Activity
-
Kinase Inhibition :
- Research indicates that derivatives of this compound exhibit potent inhibitory effects on various kinases, including c-KIT, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs). For instance, a related compound has shown single-digit nanomolar potency against both wild-type and drug-resistant mutants of c-KIT .
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
- A study on the synthesis of 4-chloro-3-(trifluoromethyl) phenylisocyanate highlighted its role as an intermediate for developing anticancer drugs, emphasizing the importance of the chlorinated and trifluoromethyl groups in enhancing bioactivity .
- Another investigation into related compounds indicated their effectiveness against c-KIT mutations associated with resistance to standard therapies, showcasing their potential as new therapeutic candidates for treating resistant cancer types .
Data Tables
Properties
CAS No. |
453-54-3 |
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Molecular Formula |
C10H12ClF3Si |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)7-4-5-9(11)8(6-7)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
HMQOINFOCYQETP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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